molecular formula C19H23FN2O3 B2871569 1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one CAS No. 2361762-52-7

1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B2871569
CAS No.: 2361762-52-7
M. Wt: 346.402
InChI Key: WXCBXDKBEVYFSL-UHFFFAOYSA-N
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Description

1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a morpholine ring, a piperidine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the morpholine derivative, followed by the introduction of the fluorophenyl group. The final step involves the formation of the piperidine ring and the prop-2-en-1-one moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the morpholine and piperidine rings contribute to the overall stability and bioavailability of the compound. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(2-(3-Chlorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one
  • 1-(4-(2-(3-Methylphenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one
  • 1-(4-(2-(3-Bromophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one

Uniqueness

1-(4-(2-(3-Fluorophenyl)morpholine-4-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

1-[4-[2-(3-fluorophenyl)morpholine-4-carbonyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O3/c1-2-18(23)21-8-6-14(7-9-21)19(24)22-10-11-25-17(13-22)15-4-3-5-16(20)12-15/h2-5,12,14,17H,1,6-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCBXDKBEVYFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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